N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2,3,3-tetrafluoropropanamide
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Overview
Description
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2,3,3-tetrafluoropropanamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a tetrafluoropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2,3,3-tetrafluoropropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Moiety: This involves the reaction of appropriate starting materials under conditions that promote the formation of the isoquinoline ring system.
Attachment of the Dimethoxyphenyl Group:
Introduction of the Tetrafluoropropanamide Group: The final step involves the incorporation of the tetrafluoropropanamide group, typically through amide bond formation reactions using reagents like tetrafluoropropanoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2,3,3-tetrafluoropropanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoquinoline ring can be reduced under appropriate conditions to form dihydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
Scientific Research Applications
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2,3,3-tetrafluoropropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2,3,3-tetrafluoropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
- **N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(4-ethylphenoxy)acetamide
Uniqueness
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2,3,3-tetrafluoropropanamide is unique due to the presence of the tetrafluoropropanamide group, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C23H22F4N2O5 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2,2,3,3-tetrafluoropropanamide |
InChI |
InChI=1S/C23H22F4N2O5/c1-31-17-8-12-5-6-28-16(14(12)10-19(17)33-3)7-13-9-18(32-2)20(34-4)11-15(13)29-22(30)23(26,27)21(24)25/h5-6,8-11,21H,7H2,1-4H3,(H,29,30) |
InChI Key |
OUHVPZCKJSRLTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C(C(F)F)(F)F)OC)OC)OC |
Origin of Product |
United States |
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